Cas no 1240567-72-9 (2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride)

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is a brominated phenolic compound featuring a methoxy substituent and an isopropylaminomethyl group. Its hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmacological applications. The bromine moiety contributes to its potential as an intermediate in organic synthesis, particularly in the development of bioactive molecules. The methoxy and aminomethyl groups offer reactivity for further functionalization, while the hydrochloride salt ensures improved handling and storage properties. This compound may be of interest in medicinal chemistry research due to its structural features, which could facilitate interactions with biological targets. Its well-defined composition supports reproducibility in experimental settings.
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride structure
1240567-72-9 structure
Product name:2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
CAS No:1240567-72-9
MF:C11H17BrClNO2
MW:310.615181684494
MDL:MFCD16810336
CID:4690155

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
    • MDL: MFCD16810336
    • Inchi: 1S/C11H16BrNO2.ClH/c1-7(2)13-6-8-4-9(12)11(14)10(5-8)15-3;/h4-5,7,13-14H,6H2,1-3H3;1H
    • InChI Key: VEIBKLGWDYMUPY-UHFFFAOYSA-N
    • SMILES: BrC1C(=C(C=C(C=1)CNC(C)C)OC)O.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Topological Polar Surface Area: 41.5

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB420711-25 g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9
25g
€1361.60 2023-04-24
abcr
AB420711-5g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride; .
1240567-72-9
5g
€722.60 2025-03-19
abcr
AB420711-25g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride; .
1240567-72-9
25g
€1361.60 2025-03-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY405101-0.25g
2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenol Hydrochloride
1240567-72-9 ≥95%
0.25g
¥11970.00 2024-08-09
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
J20_523027-2g
2-bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9
2g
¥4994.00 2024-08-09
abcr
AB420711-5 g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9
5g
€722.60 2023-04-24
abcr
AB420711-1g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride; .
1240567-72-9
1g
€467.00 2025-03-19
abcr
AB420711-1 g
2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9
1g
€467.00 2023-04-24
A2B Chem LLC
AJ24363-1g
2-bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9 95+%
1g
$830.00 2024-04-20
A2B Chem LLC
AJ24363-5g
2-bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride
1240567-72-9 95+%
5g
$1235.00 2024-04-20

Additional information on 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride

Introduction to 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride (CAS No. 1240567-72-9)

2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride, identified by its CAS number 1240567-72-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of phenolic derivatives characterized by a bromine substituent, a methoxy group, and an amino methyl side chain, which collectively contribute to its unique chemical properties and potential biological activities.

The structural features of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride make it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of the bromine atom at the 2-position enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in the construction of complex molecular architectures. Additionally, the methoxy group at the 6-position and the amino methyl side chain at the 4-position introduce polar functionalities that can modulate solubility, binding affinity, and metabolic stability.

In recent years, there has been growing interest in developing novel therapeutic agents targeting inflammation, cancer, and neurodegenerative diseases. The phenolic core of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride shares structural similarities with several known bioactive compounds that exhibit potent anti-inflammatory and antioxidant properties. For instance, studies have demonstrated that phenolic derivatives can interact with various cellular targets, including kinases, transcription factors, and enzymes involved in inflammatory pathways.

One of the most compelling aspects of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride is its potential as a scaffold for drug discovery. Researchers have utilized this compound to develop novel inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. The bromine substituent allows for further functionalization via transition-metal-catalyzed reactions, enabling the introduction of additional pharmacophores that can enhance binding interactions with biological targets. Furthermore, the amino methyl group provides a site for derivatization into amides or ureas, which are common motifs in drug molecules.

Recent advancements in computational chemistry have also highlighted the importance of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride as a key intermediate in virtual screening campaigns. Molecular docking studies have revealed that this compound can bind to various protein targets with high affinity, suggesting its utility in developing targeted therapies. For example, preliminary simulations indicate that it may interact with Janus kinases (JAKs), which are overexpressed in several inflammatory diseases and have been implicated in autoimmune disorders.

The synthesis of 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps typically include bromination of a precursor phenol derivative followed by nucleophilic substitution to introduce the amino methyl group. The final step involves salt formation with hydrochloric acid to improve stability and handling properties. Recent improvements in synthetic methodologies have focused on greener solvents and catalytic systems to minimize environmental impact while maintaining high reaction efficiency.

In terms of biological activity, 2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride has shown promising results in preclinical studies. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-beta (IL-beta). These findings align with the broader therapeutic potential of phenolic derivatives in modulating immune responses. Additionally, preliminary animal models suggest that this compound may exhibit protective effects against oxidative stress-induced damage, making it a candidate for treating neurodegenerative conditions like Alzheimer's disease.

The development of 2-Bromo-6-methoxy-4-{[(propan-2-y1)amino]methyl}phenol hydrochloride as a drug candidate is still in its early stages, but ongoing research is paving the way for its potential clinical application. Collaborative efforts between synthetic chemists and biochemists are crucial for elucidating its mechanism of action and identifying optimal dosing regimens. Furthermore, regulatory agencies are closely monitoring advancements in this area to ensure that new therapeutics meet stringent safety and efficacy standards before entering clinical trials.

The future prospects for 2-Bromo-6-methoxy--{[(propan--2-y1)amino]methyl}phenol hydrochloride are bright, given its structural versatility and biological potential. As research continues to uncover new applications for phenolic derivatives, this compound is likely to play an important role in the next generation of pharmaceuticals. Innovations in synthetic chemistry and drug delivery systems will further enhance its therapeutic value, making it a valuable asset in addressing complex diseases.

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